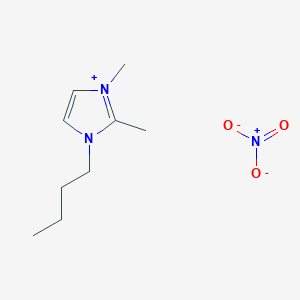

1-Butyl-2,3-dimethylimidazolium nitrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Butyl-2,3-dimethylimidazolium nitrate is an ionic liquid composed of an organic cation and an inorganic nitrate anion. It is known for its unique properties such as low volatility, high thermal stability, and high ionic conductivity. These characteristics make it a valuable compound in various industrial and scientific applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Butyl-2,3-dimethylimidazolium nitrate can be synthesized through the reaction of 1-butyl-2,3-dimethylimidazole with nitric acid. The reaction typically occurs under controlled conditions to ensure the purity and stability of the product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction pathways but optimized for higher yields and cost-effectiveness. The process includes rigorous purification steps to meet industrial standards .

Analyse Des Réactions Chimiques

Thermal Decomposition Reactions

[Bmmim][NO₃] undergoes a one-step thermal decomposition process in both nitrogen and air atmospheres, as demonstrated by thermogravimetric analysis (TGA) and differential thermogravimetry (DTG) . Key findings include:

Decomposition Parameters

| Parameter | Value (Nitrogen) | Value (Air) |

|---|---|---|

| T₀₀₁ (onset) | 245.94 ± 1.66°C | 238.50 ± 1.20°C |

| Tₚₑₐₖ | 300.30 ± 1.27°C | 295.80 ± 1.50°C |

| Residual Mass | 4.23 ± 0.58% | 2.10 ± 0.30% |

-

In air, oxidation reactions accelerate decomposition, reducing residual carbonaceous material compared to nitrogen .

-

The nitrate anion (NO₃⁻) contributes to exothermic oxidative decomposition , producing flammable gases (e.g., NOₓ) and leaving minimal residue .

Kinetics of Thermal Decomposition

Activation energy (Eₐ) calculations via Kissinger , Friedman , and Flynn-Wall-Ozawa methods reveal chain-length-dependent reactivity:

Activation Energies

| Ionic Liquid | Eₐ (Kissinger, kJ/mol) | Eₐ (Friedman, kJ/mol) |

|---|---|---|

| [Emmim][NO₃] (ethyl) | 205.00 ± 8.17 | 204.45 ± 5.80 |

| [Bmmim][NO₃] (butyl) | 167.10 ± 9.05 | 169.95 ± 6.08 |

| [Hmmim][NO₃] (hexyl) | 161.00 ± 6.80 | 161.55 ± 4.97 |

| [Ommim][NO₃] (octyl) | 150.10 ± 7.68 | 150.81 ± 5.83 |

| [Dmmim][NO₃] (decyl) | 134.53 ± 6.95 | 134.75 ± 6.12 |

-

Longer alkyl chains reduce thermal stability, lowering Eₐ and increasing decomposition rates .

-

The reaction order (n) for [Bmmim][NO₃] is ≈1.0, indicating a first-order decomposition mechanism .

Oxidative Reactions in Air

Under oxidative conditions, [Bmmim][NO₃] undergoes rapid degradation:

-

DTG peak height increases by 15–20% in air compared to nitrogen, reflecting faster reaction kinetics .

-

Final residues are reduced to <3% due to combustion of carbonized products .

Role in Catalysis and Solvent Systems

While direct reaction pathways are less documented, [Bmmim][NO₃]’s high polarity and low volatility make it suitable for:

-

Acid-catalyzed reactions : The nitrate anion can act as a weak Lewis acid .

-

Solvent for organic synthesis : Stabilizes charged intermediates in SN2 reactions.

Stability Under Isothermal Conditions

Isothermal TGA at 240–270°C shows:

-

Time to 50% decomposition : 12–18 minutes, depending on temperature .

-

Reaction rate constants (k) : Increase exponentially with temperature, following Arrhenius behavior .

Theoretical Insights from DFT Calculations

-

Frontier molecular orbitals : The HOMO-LUMO gap decreases with alkyl chain length, correlating with reduced thermal stability .

-

Hydrogen bonding : Minimal H-bonding between NO₃⁻ and the methylated cation reduces ionic mobility, increasing viscosity and decomposition temperatures compared to non-methylated analogues .

Applications De Recherche Scientifique

Thermochemical Properties

BMMImNO₃ exhibits significant thermochemical characteristics, making it suitable for various applications. Its high thermal stability and low volatility are essential for processes requiring stable solvents at elevated temperatures.

The thermal stability of BMMImNO₃ has been extensively studied using thermogravimetric analysis (TGA). The results indicate that this ionic liquid demonstrates a one-step thermal decomposition process, with onset temperatures significantly higher than those of other similar ionic liquids.

Thermal Stability Data

| Ionic Liquid | T_start (°C) | T_onset (°C) | Activation Energy (kJ/mol) |

|---|---|---|---|

| 1-Butyl-2,3-dimethylimidazolium nitrate | 240 | 270 | 204.45 ± 5.80 |

| 1-Ethyl-2,3-dimethylimidazolium nitrate | 220 | 260 | 169.95 ± 6.08 |

The thermal stability decreases with increasing alkyl chain length in the cation structure, indicating that BMMImNO₃ is relatively stable compared to its counterparts .

Electrochemical Applications

BMMImNO₃ is being explored as a potential electrolyte in various electrochemical applications, including lithium-ion batteries and dye-sensitized solar cells (DSSCs). Its high ionic conductivity and stability make it an attractive candidate for these technologies.

Electrochemical Properties

- Ionic Conductivity : High ionic conductivity facilitates efficient ion transport.

- Stability : Maintains performance over a wide temperature range.

Research has demonstrated that BMMImNO₃ can enhance the performance of lithium-ion batteries by improving charge/discharge efficiency and cycle stability .

Case Study 1: Thermal Hazard Analysis

A study investigated the thermal hazards associated with BMMImNO₃ through TGA and kinetic analysis. The findings revealed that while BMMImNO₃ is stable under normal conditions, careful handling is necessary at elevated temperatures due to potential decomposition risks .

Case Study 2: Electrolyte in Lithium-Ion Batteries

In a comparative study involving various ionic liquids as electrolytes, BMMImNO₃ showed superior performance metrics compared to traditional organic solvents. It exhibited lower viscosity and higher ionic conductivity, leading to improved battery efficiency .

Mécanisme D'action

The mechanism by which 1-butyl-2,3-dimethylimidazolium nitrate exerts its effects involves its interaction with molecular targets through ionic interactions and hydrogen bonding. The nitrate anion plays a crucial role in these interactions, influencing the compound’s reactivity and stability. The pathways involved include thermal decomposition and ion exchange processes .

Comparaison Avec Des Composés Similaires

- 1-Butyl-3-methylimidazolium nitrate

- 1-Butyl-2,3-dimethylimidazolium bromide

- 1-Butyl-2,3-dimethylimidazolium chloride

Uniqueness: 1-Butyl-2,3-dimethylimidazolium nitrate stands out due to its higher thermal stability compared to similar compounds like 1-butyl-3-methylimidazolium nitrate. The additional methyl group at the imidazolium C2 position enhances its stability and alters its thermal decomposition pathway, making it more suitable for high-temperature applications .

Activité Biologique

1-Butyl-2,3-dimethylimidazolium nitrate ([Bmmim][NO3]) is an ionic liquid that has garnered attention for its unique properties and potential applications in various fields, including biochemistry and environmental science. This article explores the biological activity of [Bmmim][NO3], focusing on its mechanisms of action, stability, and safety profiles based on diverse research findings.

Overview of this compound

[Bmmim][NO3] is characterized by its imidazolium cation and nitrate anion, which contribute to its ionic nature. Ionic liquids are known for their low volatility and high thermal stability, making them suitable for various applications, including as solvents in chemical reactions and as agents in biological systems.

Research indicates that [Bmmim][NO3] exhibits significant biological activity through several mechanisms:

- Solvent Properties : The ionic liquid can dissolve a variety of organic compounds, which may enhance the solubility of bioactive molecules. This property is particularly useful in pharmaceutical applications where solubility is crucial for drug efficacy .

- Antimicrobial Activity : Studies have demonstrated that [Bmmim][NO3] possesses antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, indicating potential use in medical and environmental applications .

- Cellular Interaction : The compound interacts with cellular membranes, potentially affecting cell permeability and leading to cytotoxic effects in certain concentrations. This interaction could be leveraged in targeted drug delivery systems or as a means to enhance the efficacy of existing drugs .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of [Bmmim][NO3] against Gram-positive and Gram-negative bacteria. The results indicated that the ionic liquid exhibited a minimum inhibitory concentration (MIC) that was effective against both types of bacteria, suggesting its potential as a biocide in industrial applications .

- Cell Viability Assays : In vitro studies assessed the cytotoxicity of [Bmmim][NO3] on mammalian cell lines. The results showed that at lower concentrations, the ionic liquid did not significantly affect cell viability; however, at higher concentrations, it induced apoptosis, highlighting its dual role as a therapeutic agent and a potential toxicant .

Thermal Stability

The thermal stability of [Bmmim][NO3] has been extensively studied using thermogravimetric analysis (TGA). It was found to have a decomposition temperature significantly higher than many other ionic liquids, indicating good thermal stability under standard conditions .

| Parameter | Value |

|---|---|

| Decomposition Temperature (TGA) | > 200 °C |

| Activation Energy for Decomposition | 169.95 ± 6.08 kJ/mol |

| Long-term Stability | High |

Safety Profiles

Despite its beneficial properties, safety assessments indicate that exposure to high concentrations of [Bmmim][NO3] may pose risks. The compound's potential to induce cytotoxicity necessitates careful handling and risk assessment in both laboratory and industrial settings .

Propriétés

IUPAC Name |

1-butyl-2,3-dimethylimidazol-3-ium;nitrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N2.NO3/c1-4-5-6-11-8-7-10(3)9(11)2;2-1(3)4/h7-8H,4-6H2,1-3H3;/q+1;-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJLAZVCVBALAEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C[N+](=C1C)C.[N+](=O)([O-])[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.